1-(acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate typically involves the reaction of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitroxide radicals, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate has several scientific research applications, including:
Chemistry: Used as a spin probe in the study of dynamic nuclear polarization signals.
Biology: Employed in electron paramagnetic resonance (EPR) imaging to study brain diseases in animal models.
Medicine: Investigated for its potential therapeutic properties in various medical conditions.
Industry: Utilized in the synthesis of nitroxide-based polyethers with charge transport properties.
Mechanism of Action
The mechanism of action of 3-carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate involves its role as a nitroxide radical. It interacts with molecular targets through redox reactions, affecting various biochemical pathways. The compound’s ability to undergo reversible oxidation and reduction makes it a valuable tool in studying oxidative stress and related processes .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: Another nitroxide radical with similar properties.
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: A closely related compound with comparable applications.
Uniqueness
What sets 3-carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate apart is its specific structural configuration, which provides unique reactivity and stability. This makes it particularly useful in specialized applications such as EPR imaging and the synthesis of advanced materials .
Properties
Molecular Formula |
C11H18N2O3 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) acetate |
InChI |
InChI=1S/C11H18N2O3/c1-7(14)16-13-10(2,3)6-8(9(12)15)11(13,4)5/h6H,1-5H3,(H2,12,15) |
InChI Key |
ACZCARATKSZDST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C(C=C(C1(C)C)C(=O)N)(C)C |
Origin of Product |
United States |
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